molecular formula C15H20N2O4S B2483958 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one CAS No. 941890-03-5

3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one

Cat. No.: B2483958
CAS No.: 941890-03-5
M. Wt: 324.4
InChI Key: VVBSXVNPNBHMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a dimethyl group and a methylsulfonyl phenyl acetyl group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of a piperazine derivative with a suitable acylating agent, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperidine-2-one: A structurally similar compound with a piperidine ring instead of a piperazine ring.

    3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)pyrrolidin-2-one: Another similar compound with a pyrrolidine ring.

Uniqueness

3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of both the piperazine ring and the methylsulfonyl phenyl acetyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,3-dimethyl-4-[2-(4-methylsulfonylphenyl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-15(2)14(19)16-8-9-17(15)13(18)10-11-4-6-12(7-5-11)22(3,20)21/h4-7H,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSXVNPNBHMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.